
Fradafiban
Overview
Description
Fradafiban (C₂₀H₂₁N₃O₄; molecular weight: 367.4 g/mol) is a nonpeptide platelet glycoprotein (GP) IIb/IIIa receptor antagonist developed by Boehringer Ingelheim . It inhibits the final common pathway of platelet aggregation by blocking fibrinogen binding to activated GP IIb/IIIa receptors, thereby preventing thrombus formation . This compound itself is administered intravenously, but its oral prodrug, Lethis compound, was designed for sustained anticoagulation in chronic settings .
Preparation Methods
Fradafiban can be synthesized through a multi-step process. One of the synthetic routes involves the hydrogenation of a precursor compound with hydrogen gas over palladium on carbon in hot tert-butanol. This reaction yields 2-[5(S)-(hydroxymethyl)-2-oxopyrrolidin-2(S)-yl]acetic acid tert-butyl ester. This intermediate is then treated with methanesulfonyl chloride and triethylamine in dichloromethane to produce the methanesulfonate derivative .
Chemical Reactions Analysis
Fradafiban undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include hydrogen gas, palladium on carbon, methanesulfonyl chloride, and triethylamine. .
Scientific Research Applications
Fradafiban has several scientific research applications:
Chemistry: It is used as a model compound to study glycoprotein IIb/IIIa receptor antagonists.
Biology: this compound is used in biological studies to understand platelet aggregation and its inhibition.
Medicine: It has been investigated for its potential use in treating angina and preventing embolism.
Industry: This compound is used in the pharmaceutical industry for the development of new drugs targeting platelet aggregation
Mechanism of Action
Fradafiban exerts its effects by binding to the glycoprotein IIb/IIIa receptor on the platelet surface. This receptor is the final pathway of platelet aggregation. By inhibiting this receptor, this compound prevents the aggregation of platelets, thereby reducing the risk of embolism and angina .
Comparison with Similar Compounds
Key Pharmacodynamic Properties
- Mechanism : Competitive, reversible inhibition of GP IIb/IIIa receptors.
- Efficacy: In healthy volunteers, intravenous Fradafiban achieved >80% fibrinogen receptor occupancy (FRO) within 30 minutes, with dose-dependent platelet aggregation inhibition .
- Clinical Use : Investigated for unstable angina and elective percutaneous coronary interventions (PCI) .
Comparison with Similar Compounds
Structural and Pharmacokinetic Differences
The table below contrasts this compound with other GP IIb/IIIa antagonists:
Key Observations :
- This compound vs. Abciximab : While this compound is a small molecule with short half-life, Abciximab (a biologic) has prolonged receptor binding but higher bleeding risk .
- Oral Prodrugs : Lethis compound and Sibrafiban both require enzymatic conversion to active forms, but Sibrafiban’s longer half-life allows once-daily dosing .
This compound/Lethis compound
- Phase II Trial (PCI Patients): 45 mg Lethis compound TID achieved 85% median FRO, with 44% minor bleeding vs. 9% in placebo . 60 mg Lethis compound TID showed 88% FRO but 71% minor bleeding, indicating a narrow therapeutic window .
- Sustained Inhibition : Lethis compound maintained >80% platelet inhibition for 7 days without tachyphylaxis .
Abciximab
- EPIC Trial : Reduced ischemic events post-PCI by 35% but increased major bleeding to 7% vs. 3.7% in placebo .
- Limitation: Immunogenicity and irreversible receptor binding limit long-term use .
Sibrafiban
- TIMI 12 Trial : 50 mg BID achieved 80% platelet inhibition but caused 5.6% major bleeding vs. 1.9% in placebo .
- SYMPHONY Trial : High-dose Sibrafiban (3–6 mg BID) failed to outperform aspirin in reducing cardiovascular events .
Roxifiban
Mechanistic and Functional Insights
- Receptor Occupancy vs. Bleeding: For this compound, every 1% increase in FRO raised bleeding risk by 3% . This correlation is less pronounced in monoclonal antibodies like Abciximab, which bind irreversibly .
- Oral vs. IV Administration : Oral agents (Lethis compound, Sibrafiban) face challenges in maintaining steady plasma levels, leading to variable efficacy .
Biological Activity
Fradafiban is a synthetic compound classified as a glycoprotein IIb/IIIa receptor antagonist, primarily investigated for its role in cardiovascular medicine. This article delves into the biological activity of this compound, highlighting its mechanisms, pharmacokinetics, comparative studies, and clinical implications.
This compound's chemical structure is characterized by a pyrrolidinone framework with specific substituents that enhance its selectivity for the glycoprotein IIb/IIIa receptor. The molecular formula of this compound is CHNO and its CAS Registry Number is 148396-36-5. As a glycoprotein IIb/IIIa antagonist, this compound inhibits platelet aggregation by blocking the receptor that mediates the binding of fibrinogen to activated platelets, thus preventing thrombus formation during cardiovascular events .
In Vitro and In Vivo Studies
In Vitro Studies:
this compound has shown high affinity and selectivity for the human platelet glycoprotein IIb/IIIa complex. Laboratory studies indicate that it effectively competes with fibrinogen for binding sites on the receptor, leading to a significant reduction in platelet aggregation .
In Vivo Studies:
Clinical trials have demonstrated that this compound, along with its prodrug lethis compound, exhibits profound and sustained inhibition of platelet aggregation. In double-blind, placebo-controlled studies involving healthy participants, this compound's pharmacokinetic profile was evaluated, showing effective plasma concentration levels correlating with its inhibitory effects on platelet function .
Pharmacokinetics
This compound is absorbed throughout the gastrointestinal tract, with studies indicating that different administration routes yield varying plasma concentration levels. For instance, oral administration showed comparable absorption rates to jejunal and ileal routes but significantly lower rates after colonic administration. This suggests that an extended-release formulation could be feasible for improving bioavailability .
Comparative Analysis with Other Glycoprotein IIb/IIIa Antagonists
This compound can be compared with other glycoprotein IIb/IIIa antagonists such as Abciximab, Eptifibatide, and Tirofiban. The following table summarizes key differences:
Compound Name | Structure Type | Mechanism of Action | Unique Features |
---|---|---|---|
Abciximab | Chimeric monoclonal antibody | Binds to glycoprotein IIb/IIIa receptor | Long half-life; used in acute coronary syndrome |
Eptifibatide | Peptide-based | Competitive antagonist | Derived from snake venom; short duration |
Tirofiban | Small molecule | Reversible antagonist | Rapid onset; used for unstable angina |
This compound | Small molecule | Reversible antagonist | High selectivity; distinct pharmacokinetic profile |
This compound's unique structural features allow it to exhibit high selectivity for the glycoprotein IIb/IIIa receptor compared to other compounds, potentially leading to distinct therapeutic applications and reduced side effects .
Clinical Case Studies and Applications
This compound has been evaluated in various clinical settings for its efficacy in managing thrombotic disorders. One notable clinical trial examined its use in patients undergoing high-risk angioplasty. Results indicated a significant reduction in composite endpoints such as myocardial infarction (MI) and revascularization when treated with this compound compared to placebo .
Another study focused on the effectiveness of this compound in patients with unstable angina. The findings revealed a marked decrease in adverse cardiovascular events among those receiving this compound therapy, suggesting its potential as a first-line treatment option in acute coronary syndromes .
Q & A
Basic Research Questions
Q. What experimental models are most suitable for studying Fradafiban's mechanism of action in cardiovascular research?
- Methodological Answer : Prioritize models that replicate human pathophysiology, such as isolated platelet aggregation assays or animal models of arterial thrombosis. Validate models using positive controls (e.g., aspirin or clopidogrel) and ensure consistency in variables like dosing intervals and bioavailability measurements. Include hypothesis-driven endpoints (e.g., inhibition of thrombin-induced platelet activation) to align with mechanistic studies .
Q. How can researchers optimize dosage regimens for this compound in preclinical studies?
- Methodological Answer : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentration with therapeutic effect. Use iterative dose-escalation designs, measuring parameters like AUC (Area Under the Curve), Cmax, and elimination half-life. Cross-validate results using in vitro assays (e.g., receptor binding affinity) and in vivo efficacy models .
Q. What criteria should guide the selection of biomarkers in this compound efficacy trials?
- Methodological Answer : Choose biomarkers with established clinical relevance (e.g., platelet reactivity, fibrinogen levels) and ensure they are measurable via standardized assays (e.g., flow cytometry, ELISA). Validate biomarkers against clinical endpoints (e.g., bleeding time, thrombus formation) to confirm predictive value .
Advanced Research Questions
Q. How should contradictory data between this compound's antiplatelet efficacy and bleeding risk be analyzed?
- Methodological Answer : Apply stratified analysis to identify subpopulations with divergent responses. Use meta-analysis techniques to reconcile discrepancies across studies, accounting for variables like genetic polymorphisms (e.g., CYP450 enzymes) or comorbidities. Employ Bayesian statistics to quantify risk-benefit ratios under uncertainty .
Q. What methodological challenges arise when comparing this compound with next-generation P2Y12 inhibitors?
- Methodological Answer : Address heterogeneity in trial designs by standardizing endpoints (e.g., TIMI bleeding criteria) and adjusting for confounders like drug-drug interactions. Use network meta-analysis for indirect comparisons and validate findings via head-to-head randomized controlled trials (RCTs) with adaptive designs .
Q. How can researchers mitigate bias in observational studies investigating this compound's long-term safety?
- Methodological Answer : Implement propensity score matching to balance baseline characteristics between treatment groups. Use sensitivity analyses to assess unmeasured confounding and leverage real-world data (RWD) from registries with rigorous adjudication processes for adverse events .
Q. What statistical methods are robust for analyzing non-linear dose-response relationships in this compound studies?
- Methodological Answer : Employ non-parametric regression (e.g., spline models) or mixed-effects models to capture dose-response complexity. Validate findings using bootstrapping or cross-validation to ensure reproducibility .
Q. Data Analysis & Interpretation
Q. How should researchers address variability in this compound's pharmacodynamic responses across ethnic populations?
- Methodological Answer : Conduct pharmacogenomic studies to identify SNPs (Single Nucleotide Polymorphisms) affecting drug metabolism (e.g., CYP2C19). Use population PK/PD modeling to quantify interethnic variability and adjust dosing algorithms accordingly .
Q. What strategies improve reproducibility in this compound's in vitro-in vivo correlation (IVIVC) studies?
- Methodological Answer : Standardize experimental conditions (e.g., shear stress in platelet assays) and use quality-by-design (QbD) principles. Validate IVIVC models using independent datasets and report parameters like R² and prediction errors transparently .
Q. Ethical & Reporting Standards
Q. How can researchers ensure ethical rigor in this compound trials involving vulnerable populations (e.g., elderly patients)?
- Methodological Answer : Adhere to CONSORT and STROBE guidelines for trial reporting. Establish independent data monitoring committees (DMCs) to oversee safety and obtain informed consent with tailored risk communication .
Q. Key Methodological Considerations Table
Properties
IUPAC Name |
2-[(3S,5S)-5-[[4-(4-carbamimidoylphenyl)phenoxy]methyl]-2-oxopyrrolidin-3-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c21-19(22)14-3-1-12(2-4-14)13-5-7-17(8-6-13)27-11-16-9-15(10-18(24)25)20(26)23-16/h1-8,15-16H,9-11H2,(H3,21,22)(H,23,26)(H,24,25)/t15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZACQMAVUIGPY-HOTGVXAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1COC2=CC=C(C=C2)C3=CC=C(C=C3)C(=N)N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C(=O)N[C@@H]1COC2=CC=C(C=C2)C3=CC=C(C=C3)C(=N)N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70163979 | |
Record name | Fradafiban | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70163979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Fradafiban is a glycoprotein IIb/IIIa receptor antagonist. Activation of the platelet glycoprotein (GP IIb/IIIa) receptor on the platelet surface is the final pathway of platelet aggregation that may lead to embolism, which is one on the cause of angina. | |
Record name | Fradafiban | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06472 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
148396-36-5 | |
Record name | Fradafiban | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148396-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fradafiban [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148396365 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fradafiban | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06472 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fradafiban | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70163979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FRADAFIBAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ0H2B8YKN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.